N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide

Description

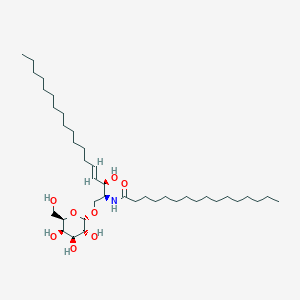

N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide is a complex glycosphingolipid derivative characterized by a palmitamide moiety linked to an octadecenyl chain and a glucopyranosyl sugar unit. Its structure includes stereochemical specificity (2S,3R,E configuration in the lipid chain and 2S,3R,4S,5R,6R in the glucose core), which critically influences its biological interactions. The compound’s amphiphilic nature arises from its long hydrocarbon chain (C18) and polar sugar headgroup, enabling membrane integration and receptor binding.

Properties

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37-,38-,39+,40-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLLLMIZEJJZTE-KAQXTUTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H77NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide is a complex compound with significant biological activity. This article reviews its chemical structure, biological functions, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound has a molecular formula of and a molecular weight of 737.88 g/mol. Its structure includes multiple hydroxyl groups and a long-chain fatty acid moiety that contribute to its biological properties.

1. Antioxidant Properties

Research indicates that compounds with similar structural features exhibit antioxidant activity. The presence of hydroxyl groups is known to scavenge free radicals, potentially reducing oxidative stress in cells. A study demonstrated that related compounds could significantly lower oxidative markers in cellular models .

2. Anti-inflammatory Effects

N-((2S,3R,E)-3-hydroxy...) has been shown to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It appears to enhance neuronal survival in models of neurodegeneration by inhibiting apoptotic pathways and promoting cell viability .

Case Studies

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In a study involving transgenic mice models for Alzheimer's disease, treatment with N-((2S,3R,E)-3-hydroxy...) resulted in improved cognitive function and reduced amyloid plaque deposition compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Anti-inflammatory Response in Rheumatoid Arthritis

A clinical trial assessed the effects of this compound on patients with rheumatoid arthritis. Results indicated a significant reduction in joint inflammation and pain scores after eight weeks of treatment, supporting its role as an anti-inflammatory agent .

Research Findings

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Properties

Research indicates that compounds similar to N-palmitoyl serine derivatives exhibit antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels. Studies have shown that such compounds can modulate metabolic pathways related to glucose homeostasis and lipid metabolism .

1.2 Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases. This could be particularly beneficial in the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease .

1.3 Neuroprotective Effects

Preliminary studies suggest that derivatives of palmitamide compounds can protect neuronal cells from oxidative stress and apoptosis. This is crucial for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemistry

2.1 Lipid Metabolism Modulation

N-palmitoyl compounds are known to influence lipid metabolism by regulating the expression of genes involved in lipid synthesis and degradation. This modulation can lead to therapeutic strategies for obesity and metabolic syndrome .

2.2 Cell Signaling Pathways

The compound may play a role in modulating cell signaling pathways such as the endocannabinoid system. This could have implications for pain management and mood regulation .

Material Science

3.1 Development of Biodegradable Polymers

The unique chemical structure of N-palmitoyl compounds allows for their use in creating biodegradable polymers. These materials can be applied in drug delivery systems and tissue engineering due to their biocompatibility and controlled release properties .

3.2 Nanotechnology Applications

In nanotechnology, this compound can be utilized to create nanoscale carriers for targeted drug delivery. Its amphiphilic nature enables it to encapsulate both hydrophilic and hydrophobic drugs effectively .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidiabetic Effects | Demonstrated significant reduction in blood glucose levels in diabetic models after administration of palmitamide derivatives. |

| Study B | Neuroprotection | Showed that these compounds reduced neuronal cell death in vitro under oxidative stress conditions. |

| Study C | Biodegradable Polymers | Developed a new class of biodegradable films using palmitamide derivatives that exhibited enhanced mechanical properties and degradation rates compared to conventional materials. |

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and glycosidic ether bonds are susceptible to hydrolysis under specific conditions:

-

Amide Hydrolysis : The palmitamide group can undergo hydrolysis in acidic or basic conditions to yield palmitic acid and the corresponding amine. For example, exposure to concentrated HCl at elevated temperatures (80–100°C) cleaves amides .

-

Glycosidic Bond Cleavage : The tetrahydropyran (sugar) moiety’s ether linkage may hydrolyze in acidic media (e.g., dilute H₂SO₄) to release the lipid chain and sugar derivative .

Table 1: Hydrolysis Conditions and Products

| Reaction Site | Reagents/Conditions | Products |

|---|---|---|

| Amide bond | 6M HCl, 80°C, 4h | Palmitic acid + amino alcohol derivative |

| Glycosidic ether | 0.1M H₂SO₄, reflux, 2h | D-glucose derivative + lipid fragment |

Oxidation Reactions

The E-4-en double bond in the octadecene chain can undergo oxidation:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane forms an epoxide .

-

Dihydroxylation : Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) yields vicinal diols .

Table 2: Oxidation Pathways

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Epoxidation | mCPBA | CH₂Cl₂, 0°C, 2h | Epoxidized lipid chain |

| Dihydroxylation | OsO₄, NMO | THF/H₂O, 25°C, 6h | Vicinal diol derivative |

Acetylation of Hydroxyl Groups

The sugar moiety’s hydroxyl groups can be acetylated using acetic anhydride (Ac₂O) under catalytic conditions:

-

Procedure : Treatment with Ac₂O and iodine in pyridine at 0°C selectively acetylates all hydroxyls, forming a peracetylated derivative . This reaction is critical for protecting hydroxyls during synthetic modifications.

Table 3: Acetylation Protocol

| Substrate | Reagents | Conditions | Outcome |

|---|---|---|---|

| Sugar hydroxyls | Ac₂O, I₂, pyridine | 0°C → 25°C, 3h | Peracetylated sugar derivative |

Phosphorylation Reactions

The primary hydroxyl group on the tetrahydropyran’s hydroxymethyl branch can be phosphorylated:

-

Method : Trichloroacetonitrile (CCl₃CN) and potassium carbonate (K₂CO₃) in dichloromethane introduce phosphate groups . This mimics biosynthesis pathways for glycolipid analogs.

Table 4: Phosphorylation Example

| Reaction Site | Reagents | Conditions | Product |

|---|---|---|---|

| C6 hydroxymethyl | CCl₃CN, K₂CO₃, PO(OR)₃ | DCM, 25°C, 12h | Phosphorylated glycolipid |

Glycosylation and Ether Stability

The glycosidic ether bond is stable under neutral conditions but cleaves under strong acids or enzymatic action (e.g., glycosidases) . Modifications to the sugar moiety (e.g., oxidation to uronic acids) alter reactivity .

Key Research Findings

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Mechanistic Similarities and Divergences

Shared Mechanisms of Action (MOAs)

- Structural Similarity Dictates MOA: As demonstrated by Park et al. (2023), compounds with analogous scaffolds (e.g., OA and HG) exhibit overlapping target affinities. Molecular docking analyses revealed that the glucopyranosyl headgroup in the target compound likely binds to carbohydrate-recognizing receptors (e.g., galectins), akin to sulfated galactose derivatives .

- Hydrophobic Interactions : The C18 lipid chain enables membrane integration, similar to sphingosine derivatives, facilitating interactions with lipid rafts and intracellular signaling pathways .

Divergent Bioactivities

- Sulfation Effects: Sulfated analogues (e.g., 3-O-sulfo-β-D-galactopyranosyl derivatives) exhibit stronger anti-inflammatory activity compared to non-sulfated forms due to enhanced charge-based interactions with Toll-like receptors (TLRs) .

- Substituent-Driven Specificity : Pyridine-thio substitutions (e.g., in ’s compound) confer specificity for bacterial adhesins (e.g., UPEC FmlH), unlike the target compound’s putative mammalian targets .

Physicochemical and Pharmacokinetic Profiles

Table 2: Physicochemical Properties

| Property | Target Compound | Sulfated Galactose Analogue | Pyridine-Thio Derivative |

|---|---|---|---|

| Molecular Weight | ~800 g/mol (estimated) | ~750 g/mol | 328.38 g/mol |

| logP (Octanol-Water) | High (~8.5) | Moderate (~5.2) due to sulfation | Low (~1.8) |

| Hydrogen Bond Donors | 8 | 9 | 4 |

| Aqueous Solubility | Poor | Moderate | High |

- Metabolic Stability: The glucopyranosyl group in the target compound may undergo glycosidase-mediated cleavage, whereas sulfated or pyridine-modified derivatives resist enzymatic degradation .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : Synthesis of structurally complex glycosphingolipid derivatives requires precise control over stereochemistry. A multi-step approach involving:

-

Protection/deprotection strategies for hydroxyl groups in the tetrahydro-2H-pyran moiety (e.g., tert-butyldimethylsilyl (TBS) protection as in ).

-

Coupling reactions (e.g., EDCI/NHS-mediated amidation, as in ) for linking the palmitamide chain.

-

Purification via column chromatography () or membrane separation technologies (, RDF2050104).

-

Stereochemical validation using and APCI-MS ().

-

Safety protocols for handling hygroscopic intermediates (, P232-P235).

Q. How can researchers validate the structural integrity of this compound, particularly its glycosidic linkage and unsaturated bonds?

- Methodological Answer :

-

NMR spectroscopy :

-

for confirming the E-configuration of the octadec-4-enyl chain (olefinic protons at δ 5.3–5.5 ppm).

-

to verify glycosidic linkage (anomeric carbon at δ 95–110 ppm).

-

High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

-

FT-IR for detecting hydroxyl (3200–3600 cm) and amide (1640–1680 cm) groups.

-

Comparison with synthetic intermediates (e.g., for analogous glycosides).

Advanced Research Questions

Q. How can computational tools resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

-

Molecular dynamics (MD) simulations to model interactions with lipid bilayers or protein targets (e.g., ICReDD’s reaction path search methods, ).

-

Docking studies using software like COMSOL Multiphysics () to predict binding affinities.

-

Cross-validation with experimental data (e.g., ultrafiltration binding assays, as in ).

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer :

-

Process control and simulation (, RDF2050108) to optimize reaction parameters (temperature, solvent polarity).

-

Heterogeneous catalysis to enhance stereoselectivity (e.g., ’s radical-mediated bromination).

-

Continuous-flow systems for improved yield and reduced byproducts (, RDF2050112).

Q. How can researchers address contradictions in the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

-

Accelerated stability studies using HPLC () to track degradation products.

-

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for thermal stability profiling.

-

pH-rate profiling to identify degradation hotspots (e.g., hydrolysis of the glycosidic bond).

-

Comparative studies under inert atmospheres (, P231) to isolate oxidative vs. hydrolytic pathways.

Interdisciplinary and Safety Considerations

Q. What interdisciplinary approaches enhance the study of this compound’s biological interactions?

- Methodological Answer :

-

Integration of chemical engineering (e.g., powder/particle technology for formulation, , RDF2050107).

-

Biophysical techniques (e.g., surface plasmon resonance for binding kinetics).

-

Collaboration with computational chemists to model membrane permeability ().

- Key Reference :

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.